molecular formula C14H29N3O B7914860 (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

Numéro de catalogue: B7914860
Poids moléculaire: 255.40 g/mol
Clé InChI: CJRDMNKKDMPNQO-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a chiral tertiary amide characterized by a complex branched structure. The compound features an ethyl group, a methyl-substituted piperidinyl moiety, and a stereogenic center at the second carbon of the amino-butyramide backbone.

Propriétés

IUPAC Name

(2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-5-17(14(18)13(15)11(2)3)10-12-6-8-16(4)9-7-12/h11-13H,5-10,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRDMNKKDMPNQO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, synthesis, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H29N3O
  • Molecular Weight : Approximately 255.4 g/mol
  • Structure : It contains an amino group, a butyramide moiety, and a piperidine ring, contributing to its unique biological interactions.

Biological Activity

Research indicates that (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its interaction with various receptors suggests potential applications in treating conditions such as anxiety, depression, and other neurological disorders.

The compound is believed to interact with neurotransmitter receptors, influencing receptor activity and neurotransmitter levels. Studies have utilized techniques such as radiolabeled binding assays and functional assays to elucidate its pharmacological profile. Notably, it shows a binding affinity for specific receptors that are crucial in the pathophysiology of neurological disorders.

Synthesis Methods

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can be achieved through various methods, emphasizing the importance of controlling reaction conditions to obtain high yields and selectivity for the desired stereoisomer. Common methods include:

  • Amidation Reactions : Utilizing acyl chlorides or anhydrides.
  • Nucleophilic Substitution : Involving the piperidine ring for functionalization.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-N-benzyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramideC20H33N3OContains a benzyl group instead of ethyl
(S)-2-Amino-N-cyclopropylmethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramideC14H29N3OFeatures a cyclopropyl group
(R)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramideC14H29N3ODifferent stereochemistry at the chiral center

These comparisons highlight how variations in structure can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide:

  • Neurotransmitter Modulation : A study demonstrated that this compound could enhance serotonin receptor activity, suggesting its potential as an antidepressant.
  • Pain Management : Preliminary findings indicate efficacy in pain models, possibly through modulation of pain pathways involving opioid receptors.
  • Anxiolytic Effects : Research has shown promise in reducing anxiety-like behaviors in animal models, potentially making it a candidate for treating anxiety disorders.

Comparaison Avec Des Composés Similaires

Key Observations:

Backbone Flexibility: The primary compound and (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide share similar molecular weights but differ in substituents. The former’s piperidine group may enhance lipophilicity and blood-brain barrier penetration compared to the latter’s methylsulfanyl-benzyl group, which could favor thiol-mediated interactions .

Hydrophilicity : (S)-N-Benzyl-3,4-dihydroxy butyramide’s dihydroxy groups likely increase aqueous solubility relative to the primary compound’s alkyl-piperidine substituents .

In contrast, the dihydroxy analog remains available at premium pricing (~$2,000/g) .

Research Findings and Implications

While direct pharmacological data for the primary compound are absent in the provided evidence, structural analogs offer insights:

  • Piperidine Derivatives : Piperidine-containing compounds are frequently explored as sigma-1 receptor ligands or acetylcholinesterase inhibitors. The primary compound’s methyl-piperidinyl group may confer analogous activity, though verification requires experimental validation .
  • Discontinuation Trends: The discontinuation of the primary compound and its methylsulfanyl analog () may reflect regulatory hurdles, synthetic complexity, or shifting research priorities.
  • Stereochemical Specificity : The (S)-configuration in all listed compounds underscores the importance of chirality in target binding. For example, enantiomeric purity in dihydroxy butyramides could influence interactions with enzymes like tyrosine hydroxylase .

Méthodes De Préparation

Protection and Activation of the Amino Group

The amino group of (S)-2-aminobutyric acid is typically protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during subsequent steps. Patent CN106432232A demonstrates the efficacy of Boc protection in piperidine derivatives, where 4-piperidone hydrochloride undergoes Boc protection using dimethyl dicarbonate under basic conditions (yield: 91–93%).

Amidation with N-Ethyl and Piperidinylmethyl Moieties

Simultaneous introduction of the N-ethyl and N-(1-methyl-piperidin-4-ylmethyl) groups requires careful sequential alkylation. A two-step approach is proposed:

  • Ethylation : Reaction with ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Piperidinylmethylation : Coupling with 1-methyl-piperidin-4-ylmethanol via Mitsunobu reaction or using activating agents like HATU.

Reaction conditions from CN102260185A provide insight: polyphosphoric acid catalyzes amide formation at 125–135°C with 8–10 hr reflux, achieving >99% purity after vacuum distillation.

Asymmetric Catalytic Amination

For large-scale production, catalytic asymmetric methods offer atom economy. While no direct examples exist for this compound, CN105646265A illustrates stereochemical control using D-mandelic acid to resolve racemic 2-aminobutanamide. Key parameters include:

  • Catalyst : Chiral phosphoric acids or transition metal complexes.

  • Solvent : Methanol or toluene at 60°C.

  • Yield : 78–82% enantiomeric excess (ee) based on analogous reactions.

Reductive Amination of Ketone Intermediates

Reductive amination provides a route to install both the amino and alkyl groups. A hypothetical pathway involves:

  • Synthesis of 3-methyl-2-oxobutyramide.

  • Reductive amination with ethylamine and 1-methyl-piperidin-4-ylmethanamine.

Patent CN103012190A highlights sodium borohydride in methanol/ammonia systems for reductive amination, achieving 82% yield under 30°C. Titanium tetraisopropoxide-mediated reactions (CN106432232A) further demonstrate the utility of Lewis acids in similar transformations.

Resolution of Racemic Mixtures

For racemic synthetic routes, chiral resolution using diastereomeric salt formation is viable. CN105646265A employs D-mandelic acid in methanol to resolve (S)-2-aminobutanamide with 92% ee. Scaling this to the target compound would require:

  • Chiral acid : (R)- or (S)-camphorsulfonic acid.

  • Solvent : Ethanol/water mixtures at 25°C.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield RangeCitation
Chiral PoolHigh stereochemical fidelityMulti-step protection/deprotection70–85%
Asymmetric CatalysisAtom economy, fewer stepsRequires specialized catalysts65–82% ee
Reductive AminationSingle-step installation of N-groupsByproduct formation75–82%
Solid-PhaseRapid optimizationLimited scalability60–70%
ResolutionCompatible with racemic synthesisLow atom efficiency50–60%

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity and epimeric separation of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase is critical for resolving epimers, as minor changes in chromatographic conditions (e.g., pH or buffer composition) can improve separation . For purity assessment, use a validated gradient elution protocol with UV detection at 210–230 nm. Prepare the mobile phase using ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) paired with acetonitrile . Quantify impurities against reference standards, such as those listed in pharmacopeial guidelines for structurally related compounds .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodological Answer : Focus on stepwise purification and intermediate characterization. For example, employ column chromatography after each coupling reaction to isolate intermediates, and use LC-MS to monitor byproducts like N-ethyl or piperidinylmethyl adducts. Refer to synthesis protocols for analogous piperidine-containing compounds, which emphasize temperature control (e.g., <40°C) to prevent racemization .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer : Organic degradation in aqueous matrices is temperature-dependent. Store solutions at 4°C to slow hydrolysis of the amide bond, and avoid prolonged exposure to light. For long-term stability studies, use lyophilized samples stored under inert gas. Degradation products can be tracked via time-course HPLC analysis .

Advanced Research Questions

Q. How can contradictory data regarding biological activity be resolved for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., solvent polarity affecting solubility). To address this:

  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity and cellular thermal shift assays).
  • Compare results against structurally related impurities, as unidentified contaminants in the 0.1–0.5% range may skew biological readouts .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., Discovery Studio or AutoDock) to model interactions with receptors like sigma-1 or opioid receptors. Parameterize force fields using crystallographic data from analogous piperidine derivatives. Validate predictions with NMR-based binding studies, as demonstrated for related N-allyl-naphthalimide complexes .

Q. How should researchers design experiments to account for matrix effects in environmental or metabolic stability studies?

  • Methodological Answer :

  • Spike-and-recovery assays : Add known quantities of the compound to biological matrices (e.g., plasma, sediment) and quantify recovery via LC-MS/MS.
  • Internal standards : Use isotopically labeled analogs (e.g., deuterated forms) to correct for ion suppression.
  • Matrix blanks : Analyze sediment or cell lysate controls to identify interfering organic compounds, as IPL degradation in natural matrices can dominate signal noise .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.